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Compound of Interest

Compound Name:

(3-(tert-

Butylcarbamoyl)phenyl)boronic

acid

Cat. No.: B067019 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of (3-(tert-
Butylcarbamoyl)phenyl)boronic acid

This guide provides a detailed spectroscopic analysis of (3-(tert-
Butylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and

materials science. Its unique structure, featuring a boronic acid moiety for covalent interactions

and a tert-butylcarbamoyl group for steric and electronic modulation, makes it a compound of

significant interest. This document is intended for researchers, scientists, and drug

development professionals, offering a predictive yet robust characterization based on

foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Implications
(3-(tert-Butylcarbamoyl)phenyl)boronic acid (MW: 221.06 g/mol , Formula: C₁₁H₁₆BNO₃)

possesses several distinct functional groups that give rise to a unique spectroscopic fingerprint.

[1][2] Understanding the contribution of each component is crucial for accurate interpretation.

Meta-Substituted Phenyl Ring: The aromatic core provides characteristic signals in both

NMR and IR spectroscopy. The 1,3-substitution pattern dictates the coupling patterns of the

aromatic protons.
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Boronic Acid Group (-B(OH)₂): This functional group is notable for its exchangeable protons

in ¹H NMR and a characteristic B-O stretching vibration in IR spectroscopy. It is also the

primary site for derivatization and interaction.

Tert-Butylcarbamoyl Group (-C(O)NHC(CH₃)₃): This amide linkage introduces a carbonyl

group (C=O) and an N-H bond, both with strong, identifiable IR absorbances. The tert-butyl

group provides a prominent, sharp singlet in ¹H NMR due to its nine equivalent protons.

Caption: Molecular structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of

hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO-d₆ would

show distinct signals for each proton type.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.20 s (broad) 2H B(OH)₂

Boronic acid
protons are
acidic, often
broad, and
their chemical
shift is highly
dependent on
concentration
and residual
water.

~8.10 s 1H Ar-H

Aromatic proton

at C2,

deshielded by

both the boronic

acid and the

amide group.

Appears as a

singlet or narrow

triplet.

~7.85 d 1H Ar-H

Aromatic proton

at C6, ortho to

the boronic acid

group.

~7.75 d 1H Ar-H

Aromatic proton

at C4, ortho to

the amide group.

~7.60 s (broad) 1H N-H Amide proton

signal is typically

broad due to

quadrupole

coupling with

nitrogen and
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

chemical

exchange.

~7.45 t 1H Ar-H

Aromatic proton

at C5, coupling

to adjacent

aromatic protons.

| 1.35 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong,

sharp singlet.[3] |

Expert Insights & Causality
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in

resolving the N-H and O-H protons, which might otherwise exchange too rapidly or be

unobservable in other solvents like CDCl₃. The predicted aromatic pattern (singlet/triplet, two

doublets, one triplet) is characteristic of a 1,3-disubstituted benzene ring where the substituents

have different electronic effects.

Caption: Correlation of proton environments to their predicted ¹H NMR regions.

Protocol: ¹H NMR Spectrum Acquisition
Sample Preparation: Accurately weigh 5-10 mg of (3-(tert-Butylcarbamoyl)phenyl)boronic
acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or

manual shimming to optimize magnetic field homogeneity.

Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID).

Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at

2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Due to the lack of

symmetry, all 11 carbon atoms are expected to be unique and produce distinct signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~166.5 C=O
Typical chemical shift for
an amide carbonyl carbon.

~138.0 Ar-C
Aromatic carbon (C3) attached

to the carbamoyl group.

~134.0 Ar-C

Aromatic carbon (C1) attached

to the boronic acid group

(often broad or low intensity).

~131.0 Ar-CH Aromatic methine carbon (C6).

~129.5 Ar-CH Aromatic methine carbon (C5).

~128.0 Ar-CH Aromatic methine carbon (C2).

~125.0 Ar-CH Aromatic methine carbon (C4).

~50.5 -C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[3] |

Protocol: ¹³C NMR Spectrum Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Use a spectrometer equipped with a broadband probe.

Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.

Processing & Referencing: Process the FID as with ¹H NMR. Reference the spectrum to the

DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule

through their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3200 (broad) O-H Stretch
Boronic Acid, -
B(OH)₂

Strong, Broad

~3300 N-H Stretch Amide, -C(O)NH- Medium

3100 - 3000 C-H Stretch Aromatic Medium

2970 - 2870 C-H Stretch Aliphatic (tert-butyl) Medium-Strong

~1650 C=O Stretch (Amide I) Amide, -C(O)NH- Strong

~1550 N-H Bend (Amide II) Amide, -C(O)NH- Medium-Strong

1600, 1475 C=C Stretch Aromatic Ring Medium

~1350 B-O Stretch Boronic Acid Strong

| 800 - 700 | C-H Out-of-Plane Bend | Meta-substituted Aromatic | Strong |

Expert Insights & Causality
The broadness of the O-H stretch from the boronic acid is a hallmark feature, resulting from

extensive intermolecular hydrogen bonding.[4] This peak may overlap with the N-H stretching

frequency. The Amide I band (C=O stretch) is one of the most intense and reliable peaks in the

spectrum. The B-O stretch is another critical diagnostic peak for confirming the presence of the

boronic acid moiety.[5][6]
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Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Place a small amount (1-2 mg) of the solid (3-(tert-
Butylcarbamoyl)phenyl)boronic acid powder directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum is automatically ratioed against the background,

yielding a transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Ion Rationale

222.1 [M+H]⁺ Protonated molecular ion.

204.1 [M+H - H₂O]⁺
Loss of a water molecule from

the boronic acid.

166.1 [M+H - C₄H₈]⁺
Loss of isobutylene from the

tert-butyl group.

| 122.1 | [M+H - C₅H₁₀NO]⁺ | Cleavage of the entire tert-butylcarbamoyl side chain. |

Proposed Fragmentation Pathway
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The tert-butyl group is prone to fragmentation through the loss of a neutral isobutylene

molecule. The boronic acid can readily lose water. The amide bond can also cleave, leading to

further fragmentation.

[M+H]⁺
m/z = 222.1

[M+H - H₂O]⁺
m/z = 204.1

- H₂O

[M+H - C₄H₈]⁺
m/z = 166.1

- C₄H₈

[M+H - C₅H₁₀NO]⁺
m/z = 122.1

- C₅H₁₀NO

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway for the parent molecule.

Protocol: Electrospray Ionization (ESI) Mass
Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to

promote protonation.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min) using a syringe pump.

Instrument Parameters (Positive Ion Mode):

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Set to an appropriate pressure/flow for stable spray.

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the

ions.
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Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-500).

Analysis: Identify the [M+H]⁺ peak and other significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b067019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

